1-Cyclohexylpyrrolidine-2-carboxylic acid
Overview
Description
1-Cyclohexylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of cyclohexylamine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often employ advanced techniques like high-pressure reactors and automated control systems to optimize yield and purity .
Chemical Reactions Analysis
1-Cyclohexylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
1-Cyclohexylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its pharmacological properties has shown potential for developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Cyclohexylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
1-Cyclohexylpyrrolidine-2-carboxylic acid can be compared to other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylamine: Contains a cyclohexyl group but lacks the pyrrolidine ring, leading to distinct reactivity and applications.
Proline: A naturally occurring amino acid with a similar structure but different functional groups, affecting its role in biological systems
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWACWCKHYDLOJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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